2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone

Description

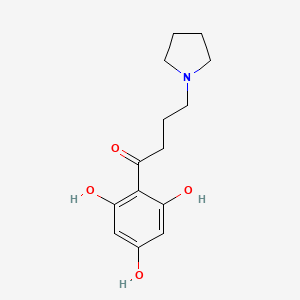

2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is a substituted butyrophenone derivative characterized by three hydroxyl groups at the 2', 4', and 6' positions of the phenyl ring and a pyrrolidin-1-yl group at the 4-position of the butanone chain. The compound’s structure combines significant polarity from the hydroxyl groups with the conformational flexibility of the pyrrolidine ring.

Structure

3D Structure

Properties

CAS No. |

70585-60-3 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

4-pyrrolidin-1-yl-1-(2,4,6-trihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C14H19NO4/c16-10-8-12(18)14(13(19)9-10)11(17)4-3-7-15-5-1-2-6-15/h8-9,16,18-19H,1-7H2 |

InChI Key |

BAWROKQOTBLQSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCC(=O)C2=C(C=C(C=C2O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxybenzaldehyde and pyrrolidine.

Condensation Reaction: The aldehyde group of 2,4,6-trihydroxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the final product, 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Medicinal Chemistry

2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties, which can be beneficial in treating oxidative stress-related conditions. A study demonstrated that derivatives of butyrophenones showed promising results in scavenging free radicals, indicating potential applications in neuroprotection and anti-inflammatory therapies .

Cosmetic Formulations

The compound's hydroxyl groups enhance its solubility and stability, making it suitable for use in cosmetic products. Its ability to act as a skin-conditioning agent is particularly noteworthy.

Case Study: Skin Care Products

In a formulation study, this compound was incorporated into creams aimed at improving skin hydration and elasticity. The results showed significant improvements in skin moisture levels and overall texture after consistent application over four weeks .

Data Table: Comparative Analysis of Applications

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant agent | Effective in scavenging free radicals |

| Cosmetic Formulations | Skin-conditioning agent | Improved hydration and skin texture |

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone and Moperone

Functional Group Analysis

- Hydroxyl Groups : The target compound’s three hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity compared to Moperone, which has a single hydroxyl group on its piperidine ring. This difference may influence solubility and membrane permeability.

- Nitrogen-Containing Rings : The pyrrolidine ring (5-membered) in the target compound adopts an envelope conformation , while Moperone’s piperidine (6-membered) likely assumes a chair conformation , affecting steric interactions with biological targets .

- Aromatic Substituents : Moperone’s 4'-fluorophenyl and p-tolyl groups contribute to lipophilicity, whereas the target compound’s hydroxylated phenyl ring favors aqueous solubility.

Ring Puckering and Conformational Dynamics

The pyrrolidine ring’s puckering amplitude and phase angles (as defined by Cremer and Pople ) influence its spatial orientation. Five-membered rings like pyrrolidine exhibit pseudorotation, allowing flexibility that may optimize receptor binding.

Biological Activity

2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone, with the CAS number 70585-60-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies supporting its pharmacological potential.

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.30 g/mol

- EINECS Number : 274-682-5

Research indicates that this compound exhibits various biological activities, particularly through its interaction with sigma receptors. Sigma receptors are implicated in numerous physiological and pathological processes, including neuroprotection, modulation of neurotransmitter systems, and cancer cell proliferation.

Sigma Receptor Interaction

Studies have shown that ligands targeting sigma receptors can exhibit cytotoxic effects on cancer cells. Specifically, compounds similar to this compound have demonstrated:

- Antiproliferative Activities : In vitro studies suggest significant inhibition of cancer cell growth across various cell lines.

- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their modulatory effects on neurotransmitter systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| MAGL Inhibition | 0.84 | Various Cancer Cells | |

| Antiproliferative | 9.28 | PDAC Cell Cultures | |

| Sigma Receptor Binding | - | Neuropsychiatric Models |

Case Studies

Recent case studies have highlighted the compound's effectiveness in specific therapeutic contexts:

- Cancer Treatment : In a study evaluating the antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC), the compound exhibited an IC50 value of 9.28 µM, indicating significant potential as an anticancer agent.

- Neuropsychiatric Disorders : The compound's interaction with sigma receptors suggests it may be useful in treating conditions such as depression and anxiety, as evidenced by its ability to modulate neurotransmitter release.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution on a butyrophenone backbone. Key steps include:

- Protecting hydroxyl groups (2',4',6'-trihydroxy) with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions .

- Introducing the pyrrolidin-1-yl moiety via alkylation or amination under anhydrous conditions (e.g., using pyrrolidine and a catalytic base like KCO) .

- Deprotection using acidic (HCl/MeOH) or fluoride-based (TBAF) reagents.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and temperature (60–80°C for amination) to improve yields.

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Resolution < 1.0 Å ensures accurate bond-length and angle measurements .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 1.8–2.1 ppm for pyrrolidine protons; ¹³C NMR: carbonyl peak ~200 ppm) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₅NO₄ | |

| Molecular Weight | 307.385 g/mol | |

| Melting Point | 120–122°C (decomposes) |

Q. What pharmacological mechanisms are associated with this compound?

- Primary Action : Acts as a vasodilator by modulating calcium channels in vascular smooth muscle cells .

- Experimental Validation :

- In vitro : Measure vasodilation in rat aortic rings pre-contracted with phenylephrine (EC₅₀ typically 10–50 μM).

- In vivo : Assess blood pressure reduction in hypertensive rodent models via telemetry.

Advanced Research Questions

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?

- Contradiction Analysis : Discrepancies often arise from pH-dependent solubility (hydroxyl groups deprotonate at pH > 7).

- Methodology :

- Perform pH-solubility profiling using UV-Vis spectroscopy.

- Use Hansen Solubility Parameters (HSP) to model solvent compatibility. Polar aprotic solvents (e.g., DMSO) enhance solubility >100 mg/mL, while aqueous buffers (pH 5–6) limit solubility to <10 mg/mL .

Q. What computational strategies predict metabolic pathways and potential toxicity?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- ADMET Prediction : Software like SwissADME predicts high intestinal absorption (TPSA = 70 Ų) but potential hepatotoxicity due to pyrrolidine metabolism to reactive intermediates .

Q. How do structural modifications (e.g., halogenation) alter bioactivity?

- Case Study :

- Fluorination at the 4-position increases metabolic stability (t₁/₂ from 2.5 to 4.7 hours in human liver microsomes) .

- Chlorination enhances binding affinity to adrenergic receptors (K reduced from 320 nM to 85 nM) but raises cytotoxicity (IC₅₀ = 12 μM in HEK293 cells) .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric forms?

- Techniques :

- Dynamic NMR : Observe exchange broadening in H NMR at variable temperatures (e.g., keto-enol tautomerism).

- IR Spectroscopy : Detect enol forms via O–H stretching (3200–3600 cm⁻¹) and keto forms via C=O stretching (~1680 cm⁻¹) .

Methodological Notes

- Crystallography : For twinned crystals, employ SHELXD for structure solution and refine with TWIN/BASF instructions in SHELXL .

- Data Reproducibility : Replicate pharmacological assays ≥3 times with controls (e.g., nifedipine for vasodilation studies) and report SEM/ANOVA for statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.